molecular formula C11H22N2O3 B151583 (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate CAS No. 1171125-92-0

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Cat. No.: B151583
CAS No.: 1171125-92-0
M. Wt: 230.3 g/mol
InChI Key: QNGHCFVWYKWWMU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Development

The compound (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, as a structural analog of other compounds with tert-butyl and methoxy groups, has been implicated in prodrug development. Specifically, compounds with related structures have been used as progenitors for amino acids, like in the case of methyldopa, showing the potential of these compounds in drug synthesis and the creation of effective antihypertensive agents (Saari et al., 1984).

Enzyme Induction and Anticarcinogenic Effects

Structurally similar compounds, especially those with tert-butyl and methoxy groups, have demonstrated the ability to induce detoxifying enzymes in the liver and peripheral tissues, potentially contributing to anticarcinogenic effects. This induction exhibits tissue specificity, indicating the potential for targeted enzyme induction in specific tissues, which could have significant implications for cancer prevention and treatment (De Long et al., 1985).

Metabolic Pathways and Toxicity

Compounds with similar structures have been studied for their metabolic pathways, revealing insights into their biotransformation and the formation of potentially toxic metabolites. Understanding these pathways is crucial for assessing the safety and efficacy of related compounds in therapeutic applications. For instance, the metabolism of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats has been thoroughly examined, providing valuable information on the metabolic fate and potential toxicological implications of structurally related compounds (Tajima et al., 1981).

Antioxidant Properties and Disease Prevention

Certain compounds with tert-butyl and methoxy groups have demonstrated significant antioxidant properties, which can be leveraged for disease prevention, particularly in inhibiting the development of tumors and other cancer-related anomalies. These findings underscore the potential therapeutic applications of compounds with similar structures in disease prevention and health promotion (Rao et al., 1984).

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHCFVWYKWWMU-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171124-68-7
Record name Cis-4-amino-1-boc-3-methoxy-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-(methyloxy)-4-oxo-1-piperidinecarboxylate D18 (2.9 g) in MeOH (100 ml), was added sodium cyanoborohydride (7.9 g, 126 mmol) and ammonium acetate (9.7 g, 126 mmol) at R.T. The reaction mixture was stirred for 4 hours. The resulting mixture was concentrated in vacuo, dissolved in water, basified with sodium hydroxide to pH10 and extracted with DCM. The organic layer was dried over anhydrous MgSO4, concentrated in vacuo to get the desired product D19 in 2.85 g. LCMS [MH+] 231@0.83 min (5 min run)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Reactant of Route 2
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.